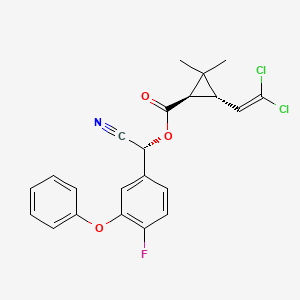
Cyfluthrin diastereoisomer III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-trans-(alphaR)-cyfluthrin is a cyclopropanecarboxylate ester. It is an enantiomer of a (1R)-trans-(alphaS)-cyfluthrin.
Applications De Recherche Scientifique
Chemical Properties and Structure
Cyfluthrin is characterized by multiple chiral centers, resulting in four pairs of diastereomers, including diastereoisomer III. The molecular structure of Cyfluthrin allows it to interact effectively with insect nervous systems, making it a potent insecticide. The compound's chemical stability varies with environmental conditions, which influences its degradation rates and overall effectiveness.
Efficacy in Pest Control
Agricultural Applications:
Cyfluthrin diastereoisomer III is primarily used in agriculture to control a variety of pests, including Lepidoptera (moths and butterflies), Coleoptera (beetles), Hemiptera (true bugs), and Diptera (flies). Its mode of action involves disrupting the normal functioning of the insect nervous system, leading to paralysis and death. Efficacy studies indicate that Cyfluthrin demonstrates high toxicity against target pests while maintaining a lower toxicity profile for non-target organisms, making it a valuable tool in integrated pest management strategies .
Public Health Applications:
In public health, Cyfluthrin is utilized for vector control, particularly against mosquitoes that transmit diseases such as malaria and dengue fever. Field trials have shown that applications of Cyfluthrin can significantly reduce mosquito populations, contributing to disease control efforts. Its use in indoor residual spraying has been particularly effective in reducing vector-borne disease transmission .
Safety and Toxicological Assessments
The safety profile of this compound has been extensively evaluated through various toxicological studies. Acute toxicity assessments indicate that while the compound is highly toxic to insects, its dermal toxicity to mammals is relatively low, with an LD50 greater than 5000 mg/kg body weight for dermal exposure . However, inhalation exposure poses significant risks, with reported LC50 values indicating acute toxicity at low concentrations.
Regulatory Evaluations:
Regulatory bodies such as the European Chemicals Agency (ECHA) and the Food and Agriculture Organization (FAO) have conducted comprehensive evaluations of Cyfluthrin's safety. These evaluations include assessments of its environmental impact, potential for bioaccumulation, and effects on non-target species. The consensus from these assessments supports the controlled use of Cyfluthrin under specific guidelines to mitigate risks associated with its application .
Environmental Impact
Cyfluthrin's environmental fate has been studied to understand its persistence and degradation in various ecosystems. The compound exhibits variable half-lives depending on pH levels; for instance, at pH 7, the half-life can range from 156 days under certain conditions . This information is crucial for determining appropriate application rates and intervals to minimize environmental contamination.
Case Studies
- Field Trials in Agriculture:
- Vector Control Programs:
Propriétés
Numéro CAS |
86560-94-3 |
|---|---|
Formule moléculaire |
C22H18Cl2FNO3 |
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
[(R)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15-,18+,20+/m1/s1 |
Clé InChI |
QQODLKZGRKWIFG-ZAAXVRCTSA-N |
SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
SMILES isomérique |
CC1([C@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
SMILES canonique |
CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Key on ui other cas no. |
86560-95-4 |
Synonymes |
eta-cyfluthrin cyano(4-fluoro-3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylate cyfluthrin OMS 2012 OMS-2012 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















